molecular formula C12H14Cl2N2 B1523558 1-[2-(Chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole hydrochloride CAS No. 1255717-91-9

1-[2-(Chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole hydrochloride

Cat. No. B1523558
CAS RN: 1255717-91-9
M. Wt: 257.16 g/mol
InChI Key: FXWBTRWCCAKNKE-UHFFFAOYSA-N
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Description

“1-[2-(Chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole hydrochloride” is a chemical compound that belongs to the class of halogenated heterocycles . It is a solid substance .


Synthesis Analysis

The synthesis of pyrazole compounds, such as “1-[2-(Chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole hydrochloride”, involves various strategies including multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system .


Molecular Structure Analysis

The molecular structure of “1-[2-(Chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole hydrochloride” can be represented by the SMILES string CC1=CC(C)=NN1C2=CC=CC=C2CCl.[H]Cl . The InChI key for this compound is FXWBTRWCCAKNKE-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“1-[2-(Chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole hydrochloride” is a solid substance . The empirical formula of this compound is C12H14Cl2N2 and its molecular weight is 257.16 .

Scientific Research Applications

Anticancer and Antimalarial Agents

Pyrazole derivatives, particularly those involving platinum(II) and palladium(II) complexes with ligands derived from pyrazole, have been explored for their anticancer and antimalarial properties. For instance, certain complexes exhibited remarkable cytotoxicity and selectivity against lung versus breast cancer cell lines, suggesting their potential as novel families of anticancer agents. These studies also explored the compounds' mechanisms of action through electrophoretic DNA migration studies (Quirante et al., 2011).

Antibacterial Activities

Novel Schiff bases derived from aminophenazone and containing pyrazolone structures have been synthesized and shown moderate to good antibacterial activity against several bacterial strains. This includes compounds that demonstrated significant inhibitory effects against pathogens such as Escherichia coli and Staphylococcus aureus, highlighting their potential in addressing antibiotic resistance (Asiri & Khan, 2010).

Optical and Electronic Properties

Research on the optical properties of organic nanoparticles, including pyrazoline derivatives, has revealed special size dependence in their optical properties. This includes studies on exciton confinement and charge-transfer states, which are crucial for applications in optoelectronic devices and materials science (Hong-Bing Fu and J. Yao, 2001).

Safety and Hazards

This compound is classified as Acute Tox. 4 Oral, indicating that it may be harmful if swallowed . It is recommended to handle this compound with appropriate safety measures, including wearing protective gloves, protective clothing, eye protection, and face protection .

properties

IUPAC Name

1-[2-(chloromethyl)phenyl]-3,5-dimethylpyrazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2.ClH/c1-9-7-10(2)15(14-9)12-6-4-3-5-11(12)8-13;/h3-7H,8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXWBTRWCCAKNKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=CC=C2CCl)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1255717-91-9
Record name 1H-Pyrazole, 1-[2-(chloromethyl)phenyl]-3,5-dimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1255717-91-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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